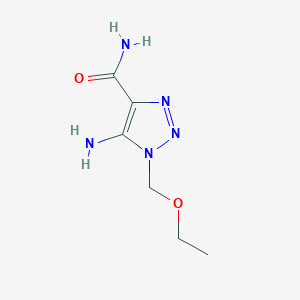![molecular formula C8H19ClN2O2S B1382928 N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride CAS No. 1591568-44-3](/img/structure/B1382928.png)
N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride
Vue d'ensemble
Description
N-[2-(Aminomethyl)cyclohexyl]methanesulfonamide hydrochloride (NAMCH) is an organic compound that is widely used in organic synthesis and scientific research. NAMCH is a versatile, inexpensive, and easy-to-use reagent that can be used in a variety of applications. NAMCH is a member of the sulfonamide family and is composed of an aminomethylcyclohexyl group and a methanesulfonamide group. It is a colorless, odorless, and crystalline solid with a melting point of 195-197°C. NAMCH hydrochloride is the most commonly used form of NAMCH, as it is more stable and easier to handle than the free base form of NAMCH.
Applications De Recherche Scientifique
Chemoselective N-Acylation Reagents N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride has been studied for its role in developing chemoselective N-acylation reagents. Kondo et al. (2000) found that certain N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which can be derived from similar compounds, exhibit good chemoselectivity in reactions, highlighting their potential in synthetic chemistry applications (Kondo et al., 2000).
Synthesis of 1-Methylsulfonyl-Indoles Sakamoto et al. (1988) utilized N-(2-bromophenyl)methanesulfonamide and related compounds to synthesize 1-methylsulfonyl-indoles in a single-step process. This suggests potential use in pharmaceutical and chemical industries for producing complex molecules more efficiently (Sakamoto et al., 1988).
Pd-Catalyzed Cross-Coupling Rosen et al. (2011) reported the use of methanesulfonamide in Pd-catalyzed cross-coupling reactions. This method reduces concerns about genotoxic impurities, suggesting its application in safer, more environmentally friendly synthetic processes (Rosen et al., 2011).
Sharpless Asymmetric Dihydroxylation Junttila and Hormi (2009) explored the role of methanesulfonamide in Sharpless asymmetric dihydroxylations. They hypothesized that it acts as a cosolvent and a general acid catalyst, impacting the reaction's efficiency and selectivity, which is crucial in the synthesis of chiral compounds (Junttila & Hormi, 2009).
Catalytic Asymmetric Synthesis Wipf and Wang (2002) developed a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis using N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide. This highlights its potential application in producing optically active compounds (Wipf & Wang, 2002).
Propriétés
IUPAC Name |
N-[2-(aminomethyl)cyclohexyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-8-5-3-2-4-7(8)6-9;/h7-8,10H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSIQOKXVDCOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCCC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








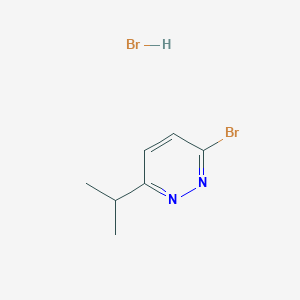
![2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1382853.png)
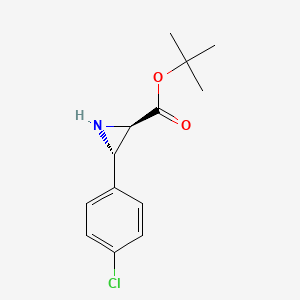

![4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole](/img/structure/B1382858.png)
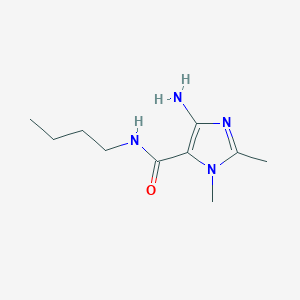
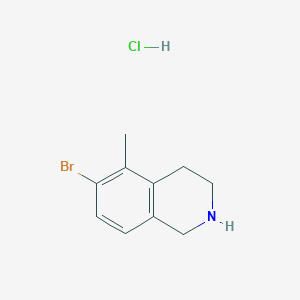
![2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1382867.png)
